DNP-PEG4-NHS エステル

概要

説明

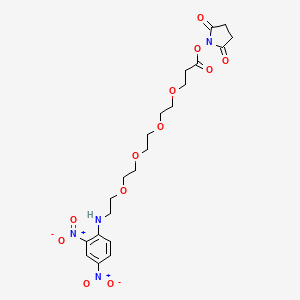

DNP-PEG4-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as participating in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds .

Synthesis Analysis

The synthesis of DNP-PEG4-NHS ester involves the reaction of the NHS ester group with primary amines to form a stable amide bond .Molecular Structure Analysis

The molecular formula of DNP-PEG4-NHS ester is C21H28N4O12 . It has a molecular weight of 528.47 .Chemical Reactions Analysis

The terminal NHS ester group of DNP-PEG4-NHS ester readily reacts with primary amines to form a stable amide bond . The hydrophilic PEG linker increases the number of DNP groups conjugated to a biological molecule without causing precipitation .Physical and Chemical Properties Analysis

DNP-PEG4-NHS ester has a molecular weight of 528.47 . It has much better water solubility compared to the commonly used DNP-X SE .科学的研究の応用

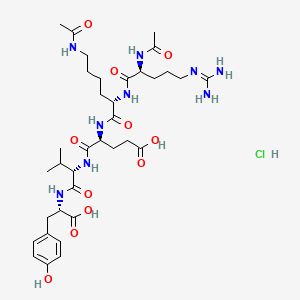

アミン反応性ビルディングブロック

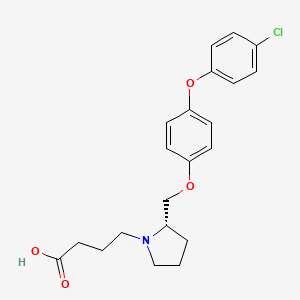

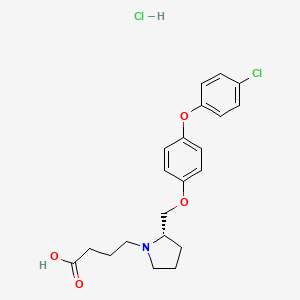

DNP-PEG4-NHS エステルは、優れたアミン反応性ビルディングブロックです {svg_1} {svg_2}. これは、安定なアミド結合を形成するために、第一級アミンと容易に反応します {svg_3} {svg_4}. この特性により、分子の安定した結合を必要とするさまざまな生化学的用途で有用になります。

DNPプローブの開発

この化合物は、抗DNP抗体に認識されるDNPプローブの開発に使用されます {svg_5} {svg_6} {svg_7}. これは、特に免疫アッセイやその他の抗体ベースの検出方法で役立ちます。

FRETクエンチャー

DNP-PEG4-NHS エステルは、TrpまたはTyrと対になった、優れたアミン反応性FRET(蛍光共鳴エネルギー移動)クエンチャーとしても使用できます {svg_8} {svg_9}. これにより、タンパク質の構造や構造変化の研究に役立ちます。

水溶解性の向上

一般的に使用されているDNP-X SEと比較して、DNP-PEG4-NHS エステルは水溶解性がはるかに優れています {svg_10} {svg_11}. このような溶解性の向上は、水溶液が好まれるさまざまな生物学的用途において有利です。

膜を横切るイオン輸送

DNPは、膜を横切るイオン輸送に関与するなど、生物学的用途に関与しています {svg_12}. DNP-PEG4-NHS エステル中のDNP部分は、イオン輸送に関する研究で潜在的に使用できます。

生体分子結合

DNP-PEG4-NHS エステルは、生体分子結合の研究において重要な役割を果たします {svg_13}. PEG4セグメントを導入することで、非特異的吸着を減らし、バックグラウンド干渉を減らし、タンパク質の標識結果をより正確かつ信頼性が高くすることができます {svg_14}.

作用機序

Target of Action

The primary target of DNP-PEG4-NHS ester is the primary amines present in biological molecules . The compound is designed to react with these amines to form stable amide bonds .

Mode of Action

DNP-PEG4-NHS ester contains a DNP moiety and an NHS ester terminal group . The DNP moiety is involved in biological applications such as participating in ion transport across membranes . The NHS ester terminal group readily reacts with primary amines to form stable amide bonds . This reaction allows the compound to bind to its target molecules and exert its effects.

Biochemical Pathways

It’s known that the compound participates in ion transport across membranes . This suggests that it may influence pathways related to ion transport and homeostasis.

Pharmacokinetics

The compound contains ahydrophilic PEG linker , which increases the water solubility of the compound in aqueous media . This property likely enhances the bioavailability of the compound, allowing it to reach its target sites more effectively.

Result of Action

The primary result of the action of DNP-PEG4-NHS ester is the formation of stable amide bonds with primary amines . This allows the compound to bind to its target molecules and exert its effects. Additionally, the compound is used as an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies .

Action Environment

The action of DNP-PEG4-NHS ester is influenced by the environment in which it is used. The compound’s hydrophilic PEG linker enhances its water solubility, allowing it to function effectively in aqueous environments . Furthermore, the compound’s stability and functionality are ensured by the introduction of PEG, which reduces potential interference with biological molecules .

Safety and Hazards

将来の方向性

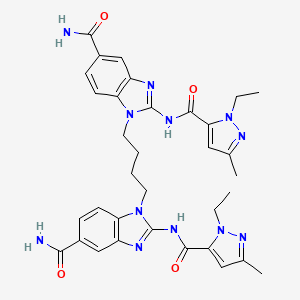

DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . It might also be used as an excellent amine-reactive FRET quencher paired with Trp or Tyr .

Relevant Papers There are several papers related to DNP-PEG4-NHS ester. For example, one paper discusses the preventative and therapeutic effects of low-dose ionizing radiation on the allergic response of rat basophilic leukemia cells . Another paper discusses age-associated oxidative modifications of mitochondrial α-subunit of F1 ATP synthase from mouse skeletal muscles . These papers provide valuable insights into the potential applications of DNP-PEG4-NHS ester.

生化学分析

Biochemical Properties

DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . The NHS ester terminal group readily reacts with primary amines to form a stable amide bond . This interaction with primary amines is a key feature of its biochemical properties.

Cellular Effects

Given its ability to form stable amide bonds with primary amines, it is likely that it can interact with a variety of cellular proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of DNP-PEG4-NHS ester primarily involves its reaction with primary amines to form stable amide bonds . This allows it to bind to a variety of biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

Its stability and potential for long-term effects on cellular function make it a valuable tool for biochemical research .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOCCBKQAMCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

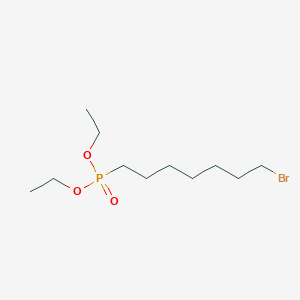

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。